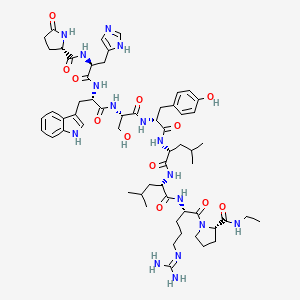

(D-Tyr5)-leuprolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

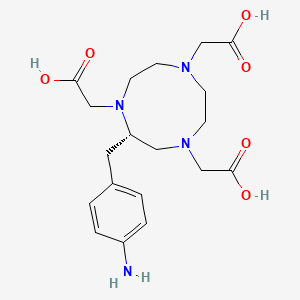

“(D-Tyr5)-leuprolide” is also known as "(D-Tyr5)-Gonadorelin" . It is a reference standard from the United States Pharmacopeia (USP) and is used in the pharmaceutical industry for analytical testing . The empirical formula is C55H75N17O13 and its molecular weight is 1182.29 .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, as indicated by its empirical formula C55H75N17O13 . Detailed molecular structure analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Aplicaciones Científicas De Investigación

1. Structural Elucidation and Bioactive Conformation

Leuprolide and its analogues like (D-Tyr5)-leuprolide are potent gonadotropin-releasing hormone (GnRH) agonists used for various hormone-related diseases. Research on their conformational behavior in different solvents has provided insights into their bioactive conformation, which is critical for agonistic activity. Understanding these conformations is valuable, especially since no crystallographic data are available for their receptor, a G protein-coupled receptor (GPCR). Studies have shown that Leuprolide and its analogues adopt a β-turn type I in DMSO-d6 solvent and β-turn type II in D2O solvent, conformations essential for receptor recognition and activation (Laimou et al., 2010).

2. Pharmacokinetics and Drug Delivery

The pharmacokinetic properties of Leuprolide, including its analogues, are a key area of research. Studies have focused on improving these properties, for instance, by conjugating fatty acids with leuprolide for long-term action. This has significantly altered its pharmacokinetics, prolonging absorption time and half-life, which is crucial for therapeutic applications like androgen-deprivation therapy for advanced prostate cancer and treatment of other sex-hormone-related conditions (Seong et al., 2022).

3. Molecular Modeling and Dynamics

Molecular modeling and dynamics studies of Leuprolide and its analogues have provided significant insights into their solution conformations. These studies are crucial for understanding the interactions of these drugs with their receptors, especially in the absence of crystallographic data. Such research aids in the design and development of more effective GnRH analogues for clinical applications (Laimou et al., 2008).

4. Drug Detection and Quantification Methods

Innovative methods for detecting and quantifying Leuprolide in various formulations have been developed. These methods, like fluorescence spectroscopy and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have enhanced the evaluation of drug release and stability in pharmaceutical formulations, contributing significantly to the drug's development and clinical application (Báez-Santos et al., 2016).

5. Novel Applications and Therapeutic Potentials

Research continues to explore new therapeutic applications of Leuprolide and its analogues. These include treatments for a range of disorders beyond traditional hormone-related diseases, potentially extending to conditions like Alzheimer's disease, polycystic ovary syndrome, and others. The discovery of GnRH receptors in non-reproductive tissues, including the human brain, suggests that Leuprolide acetate may act directly via these receptors to modulate function, indicating a broader scope of therapeutic applications (Wilson et al., 2007).

Mecanismo De Acción

Target of Action

(D-Tyr5)-Leuprolide, also known as a luteinizing hormone-releasing hormone (LHRH) analogue, primarily targets the LHRH receptors . These receptors play a central role in the control of reproduction by stimulating the release of pituitary luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Mode of Action

The compound interacts with its targets, the LHRH receptors, by binding to them and stimulating the release of LH and FSH . This interaction results in changes in the hormonal balance, affecting the reproductive system.

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-KWJSFHMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)